molecular formula C11H14BrNO B6206479 2-(3-bromophenyl)-2-methylmorpholine CAS No. 1781460-22-7

2-(3-bromophenyl)-2-methylmorpholine

Cat. No.: B6206479
CAS No.: 1781460-22-7
M. Wt: 256.14 g/mol
InChI Key: YYSCFCZHBAPWHT-UHFFFAOYSA-N
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Description

2-(3-bromophenyl)-2-methylmorpholine is an organic compound that belongs to the class of morpholine derivatives It features a morpholine ring substituted with a 3-bromophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenyl)-2-methylmorpholine typically involves the reaction of 3-bromobenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromophenyl)-2-methylmorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.

    Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and organometallic reagents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-bromophenyl)-2-methylmorpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)-2-methylmorpholine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance binding affinity to certain targets, while the morpholine ring may improve solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenyl)-2-methylmorpholine
  • 2-(3-chlorophenyl)-2-methylmorpholine
  • 2-(3-bromophenyl)-2-ethylmorpholine

Uniqueness

2-(3-bromophenyl)-2-methylmorpholine is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. The combination of the bromophenyl group and the morpholine ring also imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-bromophenyl)-2-methylmorpholine involves the reaction of 3-bromophenylacetonitrile with 2-methylmorpholine in the presence of a base to form the desired product.", "Starting Materials": [ "3-bromophenylacetonitrile", "2-methylmorpholine", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 3-bromophenylacetonitrile and 2-methylmorpholine in a suitable solvent (e.g. ethanol).", "Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Isolate the product by filtration or extraction with a suitable solvent (e.g. dichloromethane).", "Step 4: Purify the product by recrystallization or column chromatography." ] }

CAS No.

1781460-22-7

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

2-(3-bromophenyl)-2-methylmorpholine

InChI

InChI=1S/C11H14BrNO/c1-11(8-13-5-6-14-11)9-3-2-4-10(12)7-9/h2-4,7,13H,5-6,8H2,1H3

InChI Key

YYSCFCZHBAPWHT-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCCO1)C2=CC(=CC=C2)Br

Purity

95

Origin of Product

United States

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